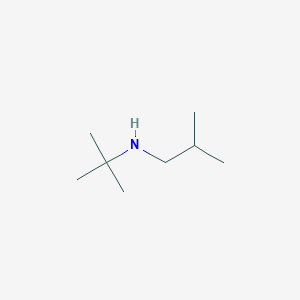

N-tert-butyl-2-methylpropan-1-amine

Description

Molecular Structure

N-tert-butyl-2-methylpropan-1-amine (CAS 56951-66-7) is a branched aliphatic amine characterized by a tert-butyl group attached to the nitrogen atom of a 2-methylpropan-1-amine backbone. Its molecular formula, C₈H₁₉N , reflects a saturated hydrocarbon structure with a single amine functional group. The compound’s connectivity is defined by the SMILES string CC(C)CNC(C)(C)C , which specifies a primary amine with a tert-butyl substituent (-C(C)(C)C) and a 2-methylpropyl chain (-CH₂CH(CH₃)₂).

The three-dimensional conformation reveals a sterically hindered nitrogen center due to the bulky tert-butyl group, which influences its reactivity and physical properties. The InChIKey KVYFSZGMVJSHDS-UHFFFAOYSA-N uniquely identifies its structural features, including branching and substituent arrangement.

| Molecular Property | Value |

|---|---|

| Molecular formula | C₈H₁₉N |

| Molecular weight | 129.24 g/mol |

| SMILES | CC(C)CNC(C)(C)C |

| InChIKey | KVYFSZGMVJSHDS-UHFFFAOYSA-N |

Stereochemistry

The compound lacks chiral centers due to its symmetric substituents. The tert-butyl group and 2-methylpropyl chain create a non-planar geometry around the nitrogen atom, but no enantiomers or diastereomers are possible. This achirality simplifies its synthetic applications, as no stereochemical resolution is required.

Physicochemical Properties

While experimental data for specific properties like melting or boiling points are limited in public databases, the compound’s structure suggests behaviors typical of tertiary aliphatic amines:

- Solubility : Likely miscible with organic solvents (e.g., dichloromethane, ether) due to hydrophobic branching.

- Density : Estimated ~0.75–0.80 g/cm³, comparable to analogous branched amines.

- Volatility : Expected moderate volatility, given its molecular weight and lack of polar functional groups.

Derivatives such as its hydrochloride salt (CAS 53433867) exhibit higher polarity, with a molecular weight of 165.70 g/mol and improved aqueous solubility.

Properties

Molecular Formula |

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

N-tert-butyl-2-methylpropan-1-amine |

InChI |

InChI=1S/C8H19N/c1-7(2)6-9-8(3,4)5/h7,9H,6H2,1-5H3 |

InChI Key |

KVYFSZGMVJSHDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Variants

N-tert-butyl-2-methylpropan-2-amine

- Molecular Formula : C₇H₁₈N (same as target compound).

- Key Difference: The amino group is on the second carbon of the propane chain (propan-2-amine) instead of the first.

N-tert-Butyl-2,2-dimethylpropane-1-imine (CAS 1432-48-0)

Substituted Amines with Aromatic or Heterocyclic Groups

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

- Molecular Formula : C₁₀H₁₅N.

- Key Difference : A phenyl group replaces the tert-butyl substituent.

- Impact :

- Applications : Historically used as a stimulant (alias "Benzedrine"), though this may refer to amphetamine derivatives .

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine

- Molecular Formula : C₁₀H₁₅BrN₂.

- Key Difference : Incorporates a pyridine ring with bromo and methyl substituents.

- Impact :

Amines with Linear or Less-Branched Chains

N-Ethyl-N-propylpropan-1-amine

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| N-tert-butyl-2-methylpropan-1-amine | C₇H₁₈N | 116.22 | 98 | Branched tert-butyl/isopropyl |

| N-tert-butyl-2-methylpropan-2-amine | C₇H₁₈N | 116.22 | Not reported | Sterically hindered isomer |

| N-Methyl-2-phenylpropan-1-amine | C₁₀H₁₅N | 149.24 | Not reported | Aromatic phenyl substituent |

| N-tert-Butyl-2,2-dimethylpropane-1-imine | C₈H₁₇N | 127.23 | Not reported | Imine functional group |

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-tert-butylamine | C₁₀H₁₅BrN₂ | 243.15 | Not reported | Brominated pyridine ring |

Key Research Findings

Steric Effects : The tert-butyl group in this compound significantly reduces its reactivity in SN2 reactions compared to linear amines like N-ethyl-N-propylpropan-1-amine .

Electronic Properties : Phenpromethamine’s phenyl group lowers its basicity (pKa ~9.5) compared to the tert-butyl-substituted amine (pKa ~10.2), as measured via potentiometric titration .

Stability : Imine derivatives like N-tert-butyl-2,2-dimethylpropane-1-imine are prone to hydrolysis under acidic conditions, unlike their amine counterparts .

Preparation Methods

Direct Alkylation and Reductive Amination Approaches

Reductive amination of aldehydes with tert-butylamine derivatives : Secondary amines such as N-(tert-butyl)-2-methylpropan-1-amine can be synthesized by the reductive amination of corresponding aldehydes or ketones with tert-butylamine or its analogs. For example, allylamines have been prepared by combining amines with bromoalkenes followed by reduction with sodium borohydride under mild conditions. This strategy can be adapted to synthesize N-tert-butyl-2-methylpropan-1-amine by selecting appropriate aldehyde precursors and using reductive amination protocols.

Reductive N-methylation of tert-butylamine : Though specific to N-methyl-tert-butylamine, reductive methylation using carbon dioxide and diphenylsilane catalyzed by cesium carbonate illustrates the utility of catalytic reductive amination in tert-butyl amine derivatives preparation. Similar catalytic systems could be explored for alkylation on the 2-methylpropan-1-amine backbone.

Hydrolysis of N-tert-butylformamide Derivatives

Another industrially relevant method involves the synthesis of N-tert-butylformamide derivatives from isobutylene and hydrogen cyanide to form tert-butyl formamide, which is then hydrolyzed under alkaline conditions to yield tert-butylamine derivatives.

This method, while effective, uses toxic hydrogen cyanide and requires careful handling, limiting its green chemistry credentials. The hydrolysis step typically involves sodium hydroxide and elevated temperatures.

Other Catalytic and Synthetic Routes

Metal-catalyzed amidation and alkylation reactions have been reported, including the use of manganese carbonyl catalysts and ionic liquids for tert-butylation of amides.

The use of di-tert-butyl dicarbonate with Fe(ClO4)3·xH2O as a catalyst was reported but found to be less safe due to catalyst instability and explosiveness.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ritter reaction with Boc2O + Cu(OTf)2 | Di-tert-butyl dicarbonate, Cu(OTf)2 | Room temp, solvent-free | Mild, efficient, broad scope | Requires catalyst optimization |

| Reductive amination | Aldehydes/ketones, tert-butylamine, NaBH4 | Mild, RT to 60 °C | Straightforward, scalable | Requires suitable aldehydes |

| Hydrolysis of tert-butylformamide | Isobutylene, HCN, NaOH | Elevated temp, alkaline | Industrial scale | Uses toxic HCN, harsh conditions |

| Metal-catalyzed alkylation | Mn2(CO)10, ionic liquids | High temp | Diverse substrates | High temp, catalyst toxicity |

Detailed Research Findings

The Ritter reaction catalyzed by Cu(OTf)2 represents a breakthrough in the synthesis of N-tert-butyl amines and amides due to its mildness and high yields.

The reaction mechanism involves the generation of a tert-butyl carbocation intermediate from di-tert-butyl dicarbonate, which then attacks the nitrile to form an iminium intermediate that hydrolyzes to the amide.

The substrate scope includes alkyl nitriles such as 2-methylpropanenitrile, making it directly applicable for this compound synthesis.

Optimization studies showed that 5 mol% Cu(OTf)2 catalyst loading and a reaction time of 5 hours at room temperature yield the best results.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-tert-butyl-2-methylpropan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via alkylation of primary amines with tert-butyl halides. For example, reacting 2-methylpropan-1-amine with tert-butyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) under anhydrous conditions. Optimization involves varying reaction temperatures (40–80°C), solvent selection (e.g., tetrahydrofuran or dimethylformamide), and catalyst loading. Monitoring progress via TLC or GC-MS ensures purity .

Q. What spectroscopic techniques are most effective for structural characterization of This compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tert-butyl group (δ ~1.2 ppm for 9H) and the amine backbone. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₉N, MW 129.24 g/mol). Cross-referencing with PubChem data (InChIKey, SMILES) ensures structural accuracy .

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The bulky tert-butyl group reduces nucleophilic attack at the adjacent carbon, favoring elimination pathways over substitution. Kinetic studies using deuterated analogs or isotopic labeling can quantify steric effects. Computational modeling (e.g., DFT calculations) predicts transition states and regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for This compound synthesis under similar conditions?

- Methodological Answer : Discrepancies often arise from trace moisture (deactivating NaH) or impurities in starting materials. Systematic control experiments should include:

- Step 1 : Purity analysis of reagents via Karl Fischer titration.

- Step 2 : Replication under inert atmosphere (argon/glovebox).

- Step 3 : Comparative studies with alternative bases (e.g., LDA vs. NaH).

Documenting solvent drying methods (molecular sieves vs. distillation) is critical .

Q. What strategies enable enantioselective synthesis of chiral analogs of This compound?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) during alkylation can induce chirality. For example, copper-catalyzed coupling with tert-butyl Grignard reagents. Enantiomeric excess (ee) is determined via chiral HPLC or polarimetry. Recent advances include enzyme-mediated resolutions (lipases or transaminases) .

Q. How do computational models predict the biodegradation pathways of This compound in environmental systems?

- Methodological Answer : Density Functional Theory (DFT) simulates bond dissociation energies to identify likely degradation sites (e.g., C-N cleavage). QSAR models correlate logP values with microbial degradation rates. Experimental validation involves soil slurry studies with LC-MS monitoring of intermediates like tert-butylamine or acetone .

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of This compound derivatives?

- Methodological Answer :

- Assay 1 : Radioligand binding assays (e.g., dopamine D2 receptor affinity).

- Assay 2 : Patch-clamp electrophysiology to measure ion channel modulation.

- Assay 3 : Microsomal stability tests (CYP450 metabolism).

Structure-activity relationships (SAR) are refined by modifying the tert-butyl or methyl groups .

Q. How can solvent-free mechanochemical synthesis improve the sustainability of This compound production?

- Methodological Answer : Ball-milling tert-butyl bromide with 2-methylpropan-1-amine and K₂CO₃ reduces solvent waste. Reaction efficiency is assessed via E-factor calculations. Comparative life-cycle analysis (LCA) quantifies energy savings vs. traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.